molecular formula C33H52N4O8 B140999 [3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate CAS No. 155581-64-9

[3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate

Cat. No.: B140999
CAS No.: 155581-64-9
M. Wt: 632.8 g/mol
InChI Key: OLPXOHBIRITKMO-KTKRTIGZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose involves the reaction of 2-deoxy-D-glucose with 7-nitrobenz-2-oxa-1,3-diazole (NBD) under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at room temperature. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97% .

Industrial Production Methods

Industrial production of 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is typically produced in powder form and stored at -20°C to maintain its stability .

Comparison with Similar Compounds

2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose is unique due to its fluorescent properties, which make it a valuable tool for studying glucose uptake. Similar compounds include:

These compounds share the nitrobenzoxadiazole (NBD) skeleton, which imparts their fluorescent properties and reactivity towards nucleophiles .

Properties

CAS No.

155581-64-9

Molecular Formula

C33H52N4O8

Molecular Weight

632.8 g/mol

IUPAC Name

[3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C33H52N4O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-30(39)43-26-27(25-38)44-31(40)21-18-16-19-24-34-28-22-23-29(37(41)42)33-32(28)35-45-36-33/h9-10,22-23,27,34,38H,2-8,11-21,24-26H2,1H3/b10-9-

InChI Key

OLPXOHBIRITKMO-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Synonyms

1-oleoyl-2-(6-(7-nitrobenzo-2-oxa-1,3-diazol-4-yl)hexanoyl)glycerol
1-oleoyl-2-hexanoyl-NBD-glycerol
NBD-DG

Origin of Product

United States

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